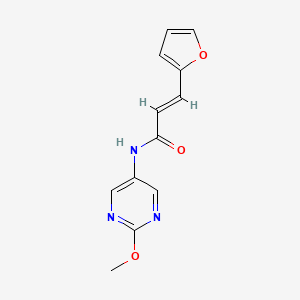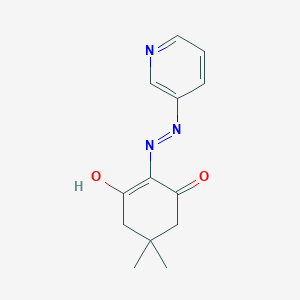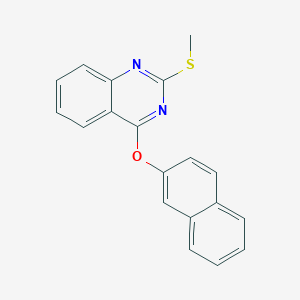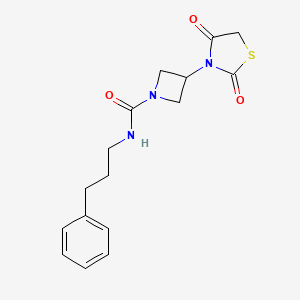
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a chemical compound with the following properties:
- CAS Number : 2034382-20-0
- Molecular Formula : C₁₉H₂₀N₂O₄S
- Molecular Weight : 376.44 g/mol
Molecular Structure Analysis
The compound’s molecular structure consists of a thiazolidinone ring , a phenylpropyl group , and an azetidine ring . The thiazolidinone ring contains a dioxothiazolidinyl group.
Chemical Reactions Analysis
Research on the compound’s chemical reactivity and reactions is limited. Investigating its behavior under various conditions would provide valuable insights.
Physical And Chemical Properties Analysis
- Appearance : Solid powder
- Solubility : Soluble in organic solvents
- Melting Point : Not specified
- Boiling Point : Not specified
Scientific Research Applications
Pharmacokinetics and Metabolism
Research on compounds structurally related to "3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide" often focuses on their pharmacokinetics and metabolism. For example, the study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, highlights the importance of understanding how compounds are metabolized and eliminated in the body. This information is crucial for drug development, especially for designing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Renzulli et al., 2011).
Antimicrobial and Antibacterial Activity
Some thiazolidine derivatives, like linezolid, have shown substantial antimicrobial activity against Gram-positive organisms, including those resistant to conventional treatments. This suggests that compounds with thiazolidine or related structures could be explored for their potential in treating bacterial infections, offering a new avenue for antibiotic development (Stalker & Jungbluth, 2003).
Antiviral and Antifungal Applications
The application of polyhexamethylene biguanide in treating Acanthamoeba keratitis highlights the potential of related compounds in antiviral and antifungal treatments. Such studies indicate the broader therapeutic applications of compounds with similar functionalities in treating infections beyond bacterial targets (Larkin, Kilvington, & Dart, 1991).
Antidepressant and Anticonvulsant Effects
Research into benzo[d]thiazol derivatives demonstrates the potential of compounds with similar structural features for treating neurological conditions. These studies explore the effects of such compounds on depressive symptoms and seizure disorders, pointing towards the possibility of developing new treatments for these conditions based on chemical structures related to "3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide" (Qing‐Hao Jin et al., 2019).
Safety And Hazards
As no specific safety data is available, caution should be exercised when handling this compound. Standard laboratory safety practices apply.
Future Directions
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect its properties.
- Toxicology Studies : Assessing its safety profile.
properties
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-11-23-16(22)19(14)13-9-18(10-13)15(21)17-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZDFGAGRJJFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxothiazolidin-3-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

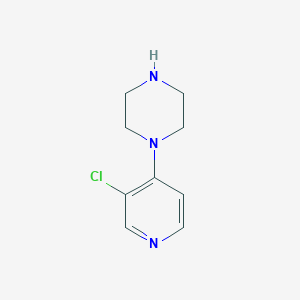
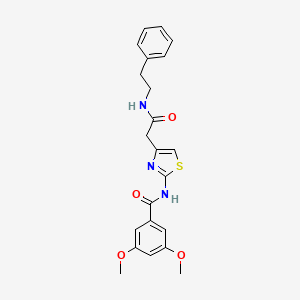
![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
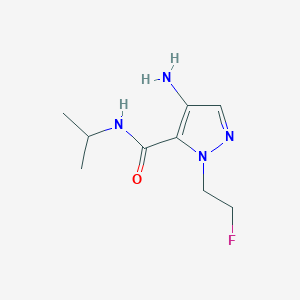


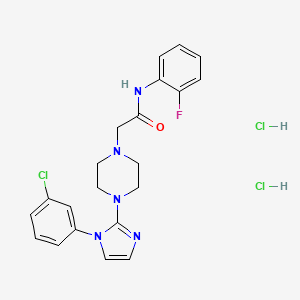
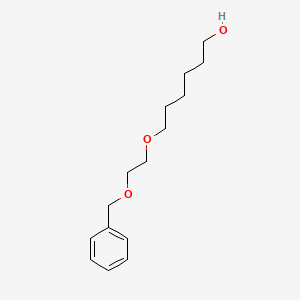
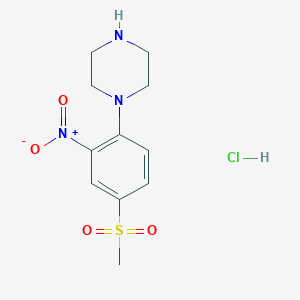
![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
